2-Bromo-5-methoxypyridine
Overview
Description
2-Bromo-5-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Key Compounds for Dopamine and Serotonin Receptor Antagonists : A study by Hirokawa, Horikawa, and Kato (2000) focused on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a crucial component in potent dopamine D2 and D3 and serotonin-3 receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Functionalization of Pyridine Derivatives : Gray, Konopski, and Langlois (1994) demonstrated that selective bromination of 2-methoxy-6-methylpyridine allows for the regioselective introduction of various electrophiles, enabling functionalization of this pyridine derivative (Gray, Konopski, & Langlois, 1994).
Preparation of Metal-Complexing Molecular Rods : Schwab, Fleischer, and Michl (2002) explored efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Synthesis of Bicyclic δ-Lactams : Sośnicki (2009) presented a method for synthesizing 5-functionalized 2-methoxypyridines and transforming them into bicyclic δ-lactams using magnesium 'Ate' complexes, with potential applications in synthesizing various compounds (Sośnicki, 2009).
Biological Activity of Bromido Derivatives : Gallati et al. (2020) studied bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, indicating potential as potent agents with biological activity (Gallati et al., 2020).
Synthesis of Antiviral Compounds : Bargar, Wilson, and Daniel (1985) presented two approaches for synthesizing novel antiviral compounds using 3,5-di-bromo-2-methoxypyridine (Bargar, Wilson, & Daniel, 1985).
Cytotoxic Activity Against Cancer Cells : Al‐Refai et al. (2019) reported that compounds derived from 2-methoxypyridine showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines (Al‐Refai et al., 2019).
Bacteriostatic and Tuberculostatic Activity : Miszke, Foks, Brożewicz, Kędzia, Kwapisz, and Zwolska (2008) found that 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives exhibit bacteriostatic and tuberculostatic activity (Miszke et al., 2008).
Antiviral Activity Against HIV : Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, and Balzarini (2003) studied derivatives related to 2-Bromo-5-methoxypyridine, which showed potent inhibitory activity against HIV-1 (Hocková et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks for the synthesis of various bioactive molecules, suggesting that 2-bromo-5-methoxypyridine could potentially interact with a wide range of biological targets .
Mode of Action
It’s worth noting that brominated organic compounds often act as electrophiles, reacting with nucleophilic sites in biological molecules . The methoxy group in the pyridine ring could potentially participate in hydrogen bonding or π-π stacking interactions, influencing the compound’s binding to its targets .
Biochemical Pathways
Brominated pyridines have been used in the synthesis of kinase inhibitors, suggesting that they may influence signal transduction pathways .
Result of Action
Brominated pyridines have been used in the synthesis of bioactive compounds, suggesting that they could have diverse effects depending on their targets .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and ionic strength of the biological milieu could affect its solubility and reactivity . Additionally, the presence of other reactive species or enzymes could influence its stability and metabolism .
Safety and Hazards
When handling 2-Bromo-5-methoxypyridine, personal protective equipment and face protection should be worn. It’s important to ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. The container should be kept tightly closed in a dry and well-ventilated place and kept away from heat, sparks, and flame .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methoxypyridine plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various bioactive compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, it is used in the preparation of tetrahydroisoquinoline amides, which are known bronchodilators . The interactions of this compound with these biomolecules are primarily through covalent bonding, which enhances the stability and efficacy of the resulting compounds.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of central nicotinic acetylcholine receptors, which play a crucial role in neurotransmission . By modulating these receptors, this compound can alter cellular communication and metabolic activities, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It acts as a ligand for central nicotinic acetylcholine receptors, binding to these receptors and modulating their activity . This binding interaction can either inhibit or activate the receptors, depending on the concentration and context, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable at room temperature, but its efficacy may decrease over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence cellular processes even after prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound is metabolized through oxidative and reductive pathways, leading to the formation of intermediate metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach specific target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be present in the right cellular environment to interact with its target biomolecules . The compound’s localization can also affect its stability and degradation, influencing its overall efficacy.
Properties
IUPAC Name |
2-bromo-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULVUFYZVYHTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456885 | |
Record name | 2-Bromo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105170-27-2 | |
Record name | 2-Bromo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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